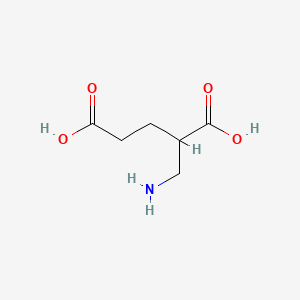
methyl 5-bromopentanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-bromopentanimidate hydrochloride is a chemical compound with the molecular formula C6H12BrNO. It is a derivative of pentanimidic acid, where the hydrogen atom at the 5th position is replaced by a bromine atom, and the carboxylic acid group is esterified with a methyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromopentanimidate hydrochloride typically involves the bromination of pentanimidic acid followed by esterification and salt formation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The esterification is carried out using methanol in the presence of an acid catalyst such as sulfuric acid. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
methyl 5-bromopentanimidate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form brominated carboxylic acids or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products such as 5-azidopentanimidic acid methyl ester or 5-thiopentanimidic acid methyl ester.
Hydrolysis: 5-bromopentanimidic acid.
Oxidation and Reduction: Brominated carboxylic acids or alcohols.
Scientific Research Applications
methyl 5-bromopentanimidate hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromopentanimidate hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Pentanimidic acid, 5-chloro-, methyl ester, hydrochloride
- Pentanimidic acid, 5-fluoro-, methyl ester, hydrochloride
- Pentanimidic acid, 5-iodo-, methyl ester, hydrochloride
Uniqueness
methyl 5-bromopentanimidate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
CAS No. |
62287-98-3 |
|---|---|
Molecular Formula |
C6H13BrClNO |
Molecular Weight |
230.53 g/mol |
IUPAC Name |
methyl 5-bromopentanimidate;hydrochloride |
InChI |
InChI=1S/C6H12BrNO.ClH/c1-9-6(8)4-2-3-5-7;/h8H,2-5H2,1H3;1H |
InChI Key |
LDPRMHPJDCOFIJ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCBr.Cl |
Canonical SMILES |
COC(=N)CCCCBr.Cl |
Synonyms |
methyl-5-bromovalerimidate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















